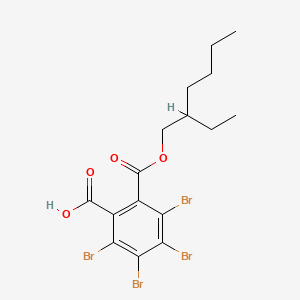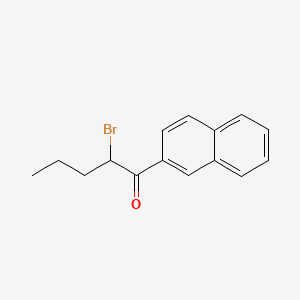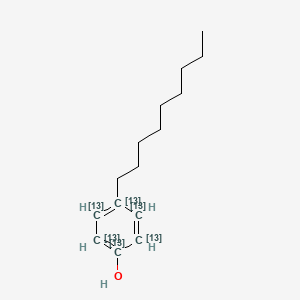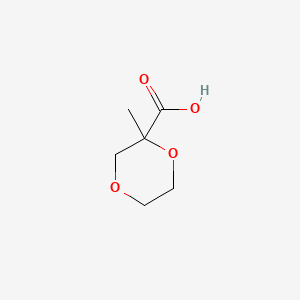
Tétrabromophtalate de 2-éthylhexyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) tetrabromophthalate, also known as TBPH, is a brominated phthalate derivative with the formula C24H34Br4O4 . It is commonly used as a brominated flame retardant . It is a clear to yellow liquid at ambient temperatures and has a characteristic odor .
Molecular Structure Analysis
TBPH has two stereocenters, located at the carbon atoms carrying the ethyl groups. As a result, it has three distinct stereoisomers, consisting of an (R, R) form, an (S, S) form (diastereomers), and a meso (R, S) form .Physical and Chemical Properties Analysis
TBPH is a colourless or yellow oil . It has a density of 1.541 g/mL at 20°C . Its melting point is -27°C , and its boiling point is 584.79°C . It has a solubility in water of 6.2 x 10^-2 ng/L , and a log P of 10.2 (P OW) . Its vapor pressure is 3.56x10^-7 Pa .Applications De Recherche Scientifique
Recherche sur l'obésité
Le TBPH a été utilisé dans la recherche sur l'obésité, en particulier dans des études impliquant des poissons zèbres . Il a été constaté que l'exposition au TBPH entraînait un gain de poids significatif, une hypertrophie des adipocytes et une accumulation de graisse sous-cutanée chez les poissons zèbres . Cela suggère que le TBPH pourrait être un obésogène potentiel, un produit chimique qui peut perturber les processus métaboliques normaux et contribuer à l'obésité .
Études sur l'axe cerveau-intestin
Des recherches ont montré que le TBPH peut altérer l'axe cerveau-intestin . Dans une étude impliquant des poissons zèbres, il a été constaté que l'exposition au TBPH affectait la transcription des adipokines (protéines sécrétées par les cellules graisseuses) qui régulent le métabolisme lipidique associé à l'axe cerveau-intestin . Cela indique que le TBPH pourrait potentiellement perturber le fonctionnement normal de l'axe cerveau-intestin .
Recherche sur le microbiote
Le TBPH a été utilisé dans la recherche étudiant les effets des contaminants environnementaux sur le microbiote intestinal . Une exposition chronique au TBPH a été constatée pour augmenter l'abondance des Firmicutes et des Bacteroidetes dans le microbiote intestinal des poissons zèbres, conduisant à l'obésité .
Applications ignifuges
Le TBPH est un nouvel ignifuge bromé et est un ingrédient de formulations ignifuges, y compris Firemaster 550, Firemaster 600 . Il a été utilisé de plus en plus largement ces dernières années
Safety and Hazards
TBPH is stable under normal conditions of use . It is classified as an irritant . In case of inhalation or skin contact, it is recommended to move the victim into fresh air or wash off with soap and plenty of water, respectively . If ingested, it is advised not to induce vomiting and to seek medical attention immediately .
Orientations Futures
TBPH was identified as a Substance of Very High Concern (SVHC) according to Article 57(e) as it meets the criteria of a vPvB substance and was therefore included in the Candidate List for authorisation on 17 January 2023 . This suggests that its use may be restricted in the future due to its persistence and bioaccumulative properties .
Mécanisme D'action
Target of Action
2-Ethylhexyl tetrabromophthalate (TBPH) is known to interact with several targets in the body. It has been found to stably bind to the androgen receptor (AR) . It also affects the tight junctions of the blood-brain barrier (BBB), thereby increasing its permeability .
Mode of Action
TBPH exhibits an antagonistic activity on the AR signaling pathway . By binding to the AR, TBPH can interfere with the normal functioning of androgens, hormones that play a crucial role in male sexual development and reproduction . In the BBB, TBPH disrupts the tight junctions, which are crucial for maintaining the selective permeability of the BBB .
Biochemical Pathways
It has been observed that exposure to tbph can lead to gender-specific metabolic disorders in zebrafish, particularly in the liver . This suggests that TBPH may interfere with lipid and glucose metabolism pathways .
Pharmacokinetics
It has been found that tbph tends to accumulate more in the liver of both male and female zebrafish, rather than in the gonads, brain, and muscles . This indicates that the liver may be at a higher risk of internal exposure .
Result of Action
The action of TBPH can lead to several molecular and cellular effects. Chronic exposure to TBPH has been associated with significant weight gain, adipocyte hypertrophy, and subcutaneous fat accumulation in zebrafish . In addition, TBPH can disturb the homeostasis across the BBB, potentially leading to adverse effects on the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TBPH. As a brominated flame retardant, TBPH is widely present in various environmental and biological media . Long-term exposure to environmentally relevant concentrations of TBPH can lead to increased visceral fat accumulation, indicating potential liver dysfunction . Furthermore, TBPH is very persistent and bioaccumulative, and is considered a substance of very high concern due to these properties .
Analyse Biochimique
Biochemical Properties
2-Ethylhexyl Tetrabromophthalate can stably bind to the androgen receptor (AR) based on in silico molecular docking results . It has been observed to have an antagonistic activity on the AR signaling pathway .
Cellular Effects
Long-term exposure to 2-Ethylhexyl Tetrabromophthalate at environmentally relevant concentrations can lead to increased visceral fat accumulation, signaling potential abnormal liver function . It has been found to be prone to accumulate in the liver rather than in the gonad, brain, and muscle of both female and male zebrafish .
Molecular Mechanism
The molecular docking study revealed that 2-Ethylhexyl Tetrabromophthalate and its metabolite TBMEHP bind to zebrafish peroxisome proliferator-activated receptor γ (PPARγ), with binding energies similar to rosiglitazone, a PPARγ agonist .
Temporal Effects in Laboratory Settings
2-Ethylhexyl Tetrabromophthalate is a stable compound and does not easily decompose
Dosage Effects in Animal Models
In animal models, the effects of 2-Ethylhexyl Tetrabromophthalate vary with different dosages
Metabolic Pathways
The metabolic pathways of 2-Ethylhexyl Tetrabromophthalate involve several enzymes and cofactors
Transport and Distribution
2-Ethylhexyl Tetrabromophthalate is more likely to accumulate in the liver rather than in the gonad, brain, and muscle of both female and male zebrafish . This highlights a higher internal exposure risk for the liver .
Propriétés
IUPAC Name |
2,3,4,5-tetrabromo-6-(2-ethylhexoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Br4O4/c1-3-5-6-8(4-2)7-24-16(23)10-9(15(21)22)11(17)13(19)14(20)12(10)18/h8H,3-7H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAAZTQOJLVWLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101338673 |
Source


|
| Record name | Mono-(2-ethyhexyl) tetrabromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61776-60-1 |
Source


|
| Record name | Mono-(2-ethyhexyl) tetrabromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3'-13C]Thymidine](/img/structure/B584016.png)



![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)


![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)

